molecular formula C9H12ClNO3 B1458889 Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride CAS No. 179814-91-6

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Cat. No. B1458889
M. Wt: 217.65 g/mol
InChI Key: QHOGBTIFQCZFPT-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 179814-91-6 . It has a molecular weight of 217.65 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl amino (3-hydroxyphenyl)acetate hydrochloride . The InChI code for this compound is 1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 217.65 .

Scientific Research Applications

Synthesis and Structural Characterization

Research on Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride often focuses on the synthesis and structural characterization of its derivatives. For instance, triorganotin(IV) derivatives of related compounds have been synthesized and characterized, revealing that these complexes adopt a polymeric structure in the solid state, with significant implications for material science and organometallic chemistry (Baul et al., 2002). Additionally, organotin(IV) complexes have been explored for their potential as anticancer drugs, showcasing the relevance of these compounds in medicinal chemistry (Basu Baul et al., 2009).

Antimicrobial Activity

The antimicrobial properties of derivatives containing the 2-hydroxyphenyl motif have been explored, indicating a potential for developing new antimicrobial agents. Compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown significant activity against various bacteria and fungi, suggesting the importance of this chemical structure in the development of new therapeutics (Mickevičienė et al., 2015).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol, a related compound, to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the potential for synthesizing drug intermediates using environmentally friendly catalysts. This process has implications for green chemistry and the pharmaceutical industry (Magadum & Yadav, 2018).

Reaction Mechanisms

Studies on reaction mechanisms, such as the addition of catechol to propiolates in the presence of phosphonium salt, provide insights into synthetic pathways that could be applied to the synthesis of complex molecules, including pharmaceuticals and polymers (Yavari et al., 2006).

Drug Design and Discovery

The design and synthesis of a screening library using natural product scaffolds, such as 3-chloro-4-hydroxyphenylacetic acid, for cytotoxicity and antiparasitic activity evaluation, underline the utility of derivatives in discovering new drug candidates. This approach emphasizes the role of natural product scaffolds in medicinal chemistry and drug discovery processes (Kumar et al., 2015).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-2-(3-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOGBTIFQCZFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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